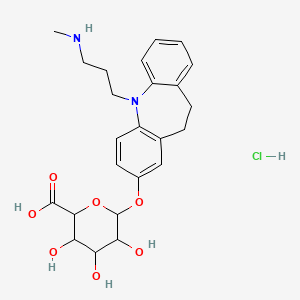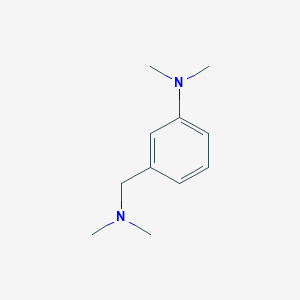
Cobalt;4-hydroxypent-3-en-2-one;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cobalt;4-hydroxypent-3-en-2-one;dihydrate typically involves the reaction of cobalt(II) compounds with acetylacetone. One common method involves reacting cobalt(II) chloride with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using similar reaction conditions but with larger quantities of reactants and solvents. The reaction mixture is often refluxed to ensure complete reaction, and the product is purified by recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;4-hydroxypent-3-en-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt(I) acetylacetonate.
Substitution: Various cobalt complexes depending on the new ligand introduced.
Applications De Recherche Scientifique
Cobalt;4-hydroxypent-3-en-2-one;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging due to its magnetic properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism by which Cobalt;4-hydroxypent-3-en-2-one;dihydrate exerts its effects is primarily through its ability to form coordination complexes. The cobalt ion can interact with various molecular targets, facilitating catalytic reactions or enhancing imaging contrast. The pathways involved often include coordination to oxygen or nitrogen atoms in the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but without the dihydrate component.
Nickel(II) acetylacetonate: Similar coordination compound with nickel instead of cobalt.
Copper(II) acetylacetonate: Another similar compound with copper as the central metal ion.
Uniqueness
Cobalt;4-hydroxypent-3-en-2-one;dihydrate is unique due to its specific magnetic properties and its ability to form stable complexes with a variety of ligands. The presence of the dihydrate component also influences its solubility and reactivity compared to its anhydrous counterparts .
Propriétés
Formule moléculaire |
C10H20CoO6 |
|---|---|
Poids moléculaire |
295.20 g/mol |
Nom IUPAC |
cobalt;4-hydroxypent-3-en-2-one;dihydrate |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2 |
Clé InChI |
FRHJUBFOQFGONL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)
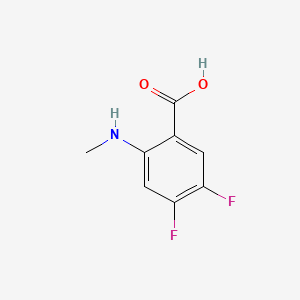
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
![3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)
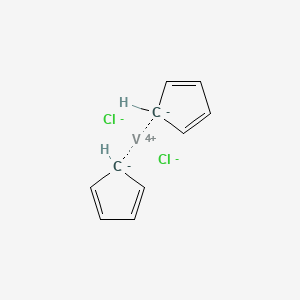
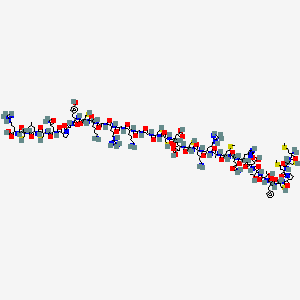
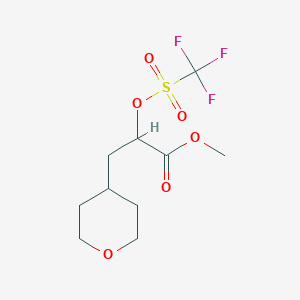
![9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
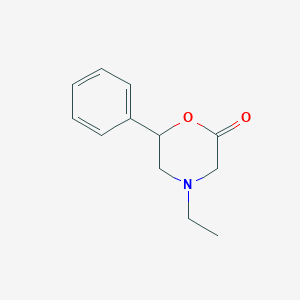
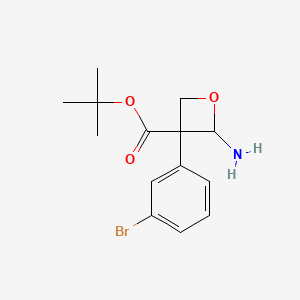
![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
